molecular formula C19H19N3O3 B6721228 N-[4-methoxy-3-[(2-oxo-1H-quinolin-3-yl)methylamino]phenyl]acetamide

N-[4-methoxy-3-[(2-oxo-1H-quinolin-3-yl)methylamino]phenyl]acetamide

Cat. No.: B6721228
M. Wt: 337.4 g/mol
InChI Key: ZNSHEHCFQADBAF-UHFFFAOYSA-N
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Description

N-[4-methoxy-3-[(2-oxo-1H-quinolin-3-yl)methylamino]phenyl]acetamide is a complex organic compound that features a quinoline core structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the quinoline moiety, known for its biological activity, makes this compound a valuable subject for research.

Properties

IUPAC Name

N-[4-methoxy-3-[(2-oxo-1H-quinolin-3-yl)methylamino]phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3/c1-12(23)21-15-7-8-18(25-2)17(10-15)20-11-14-9-13-5-3-4-6-16(13)22-19(14)24/h3-10,20H,11H2,1-2H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNSHEHCFQADBAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)OC)NCC2=CC3=CC=CC=C3NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-methoxy-3-[(2-oxo-1H-quinolin-3-yl)methylamino]phenyl]acetamide typically involves multiple steps, starting from readily available precursors. One common approach is the condensation of 4-methoxyaniline with 2-oxo-1H-quinoline-3-carbaldehyde under acidic conditions to form the intermediate Schiff base. This intermediate is then reduced using a suitable reducing agent, such as sodium borohydride, to yield the desired amine. Finally, acetylation of the amine with acetic anhydride produces the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification processes are streamlined using techniques such as crystallization and chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[4-methoxy-3-[(2-oxo-1H-quinolin-3-yl)methylamino]phenyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include hydroxylated derivatives, reduced quinoline compounds, and various substituted amides .

Scientific Research Applications

N-[4-methoxy-3-[(2-oxo-1H-quinolin-3-yl)methylamino]phenyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-methoxy-3-[(2-oxo-1H-quinolin-3-yl)methylamino]phenyl]acetamide involves its interaction with specific molecular targets. The quinoline moiety is known to intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-methoxy-3-[(2-oxo-1H-quinolin-3-yl)methylamino]phenyl]acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy and acetamide groups enhances its solubility and potential interactions with biological targets .

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